molecular formula C13H10FN3O2S B3859424 N-(4-fluorophenyl)-2-oxo-2-[2-(2-thienylmethylene)hydrazino]acetamide

N-(4-fluorophenyl)-2-oxo-2-[2-(2-thienylmethylene)hydrazino]acetamide

Cat. No. B3859424
M. Wt: 291.30 g/mol
InChI Key: XOXVUIFGONAVSL-OVCLIPMQSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-fluorophenyl)-2-oxo-2-[2-(2-thienylmethylene)hydrazino]acetamide, commonly known as FTHA, is a synthetic compound with potential applications in scientific research. FTHA has been found to exhibit various biochemical and physiological effects, making it a promising tool for exploring the mechanisms of certain biological processes.

Mechanism of Action

The mechanism of action of FTHA is not fully understood, but it is believed to involve the inhibition of certain enzymes and proteins that are involved in the growth and proliferation of cancer cells. FTHA has been found to inhibit the activity of thymidylate synthase, an enzyme that is essential for DNA synthesis. This inhibition leads to the disruption of DNA synthesis and ultimately the death of cancer cells.
Biochemical and Physiological Effects:
FTHA has been found to have various biochemical and physiological effects. Studies have shown that FTHA can induce apoptosis, or programmed cell death, in cancer cells. FTHA has also been found to inhibit the production of certain cytokines, which are proteins that play a role in inflammation and immune response. In addition, FTHA has been found to have antioxidant properties, which may help protect cells from damage caused by free radicals.

Advantages and Limitations for Lab Experiments

One of the advantages of using FTHA in lab experiments is its specificity for certain enzymes and proteins. This specificity allows researchers to target specific pathways and processes, which can help elucidate the underlying mechanisms of certain biological processes. However, one of the limitations of using FTHA is its potential toxicity. FTHA has been found to be toxic to certain cells, which may limit its use in certain experiments.

Future Directions

There are several future directions for research on FTHA. One area of interest is the development of new cancer treatments based on FTHA. Researchers are also interested in exploring the potential use of FTHA as an antibiotic or antifungal agent. In addition, there is interest in exploring the potential use of FTHA in combination with other drugs or therapies to enhance its effectiveness. Finally, researchers are interested in exploring the potential use of FTHA in other areas of scientific research, such as neuroscience and immunology.
Conclusion:
In conclusion, FTHA is a synthetic compound with potential applications in scientific research. FTHA has been found to exhibit various biochemical and physiological effects, making it a promising tool for exploring the mechanisms of certain biological processes. While there are limitations to its use, FTHA has the potential to be a valuable tool in the development of new cancer treatments and antibiotics, as well as in other areas of scientific research.

Scientific Research Applications

FTHA has been found to have potential applications in scientific research, particularly in the area of cancer research. Studies have shown that FTHA can inhibit the growth of certain cancer cells, making it a promising tool for developing new cancer treatments. FTHA has also been found to have antibacterial and antifungal properties, making it a potential candidate for developing new antibiotics.

properties

IUPAC Name

N-(4-fluorophenyl)-N'-[(E)-thiophen-2-ylmethylideneamino]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10FN3O2S/c14-9-3-5-10(6-4-9)16-12(18)13(19)17-15-8-11-2-1-7-20-11/h1-8H,(H,16,18)(H,17,19)/b15-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOXVUIFGONAVSL-OVCLIPMQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C=NNC(=O)C(=O)NC2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CSC(=C1)/C=N/NC(=O)C(=O)NC2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10FN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(4-fluorophenyl)-2-oxo-2-[2-(2-thienylmethylene)hydrazino]acetamide
Reactant of Route 2
N-(4-fluorophenyl)-2-oxo-2-[2-(2-thienylmethylene)hydrazino]acetamide
Reactant of Route 3
Reactant of Route 3
N-(4-fluorophenyl)-2-oxo-2-[2-(2-thienylmethylene)hydrazino]acetamide
Reactant of Route 4
N-(4-fluorophenyl)-2-oxo-2-[2-(2-thienylmethylene)hydrazino]acetamide
Reactant of Route 5
N-(4-fluorophenyl)-2-oxo-2-[2-(2-thienylmethylene)hydrazino]acetamide
Reactant of Route 6
N-(4-fluorophenyl)-2-oxo-2-[2-(2-thienylmethylene)hydrazino]acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.